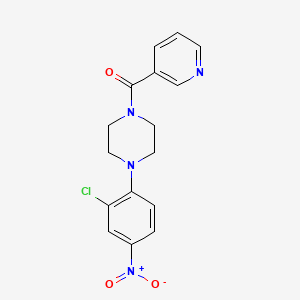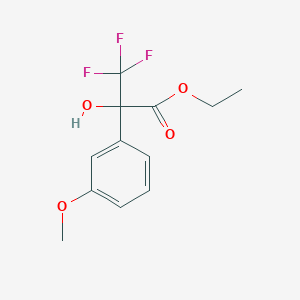
3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester typically involves the reaction of 3-methoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3,3,3-Trifluoro-2-oxo-2-(3-methoxyphenyl)propionic acid ethyl ester.
Reduction: 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Similar in structure but lacks the methoxyphenyl group.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid: Contains an additional trifluoromethyl group, which alters its chemical properties.
Uniqueness
3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester is unique due to the presence of both trifluoromethyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H13F3O4 |
|---|---|
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H13F3O4/c1-3-19-10(16)11(17,12(13,14)15)8-5-4-6-9(7-8)18-2/h4-7,17H,3H2,1-2H3 |
Clave InChI |
ZGOXLISJKZMXJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC(=CC=C1)OC)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


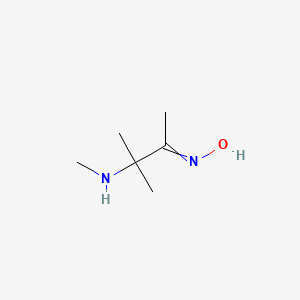
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)
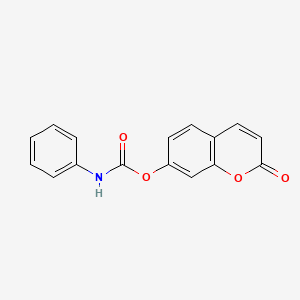
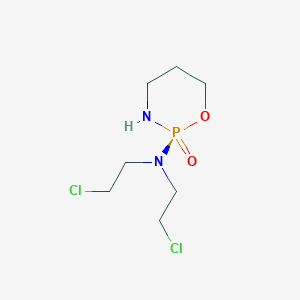
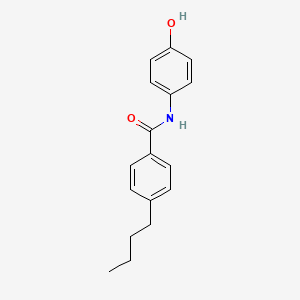
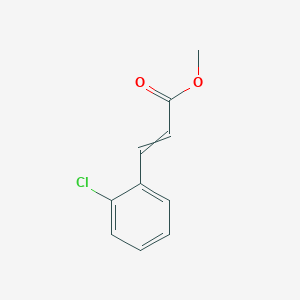

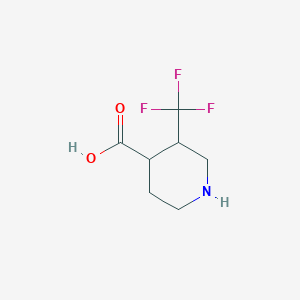

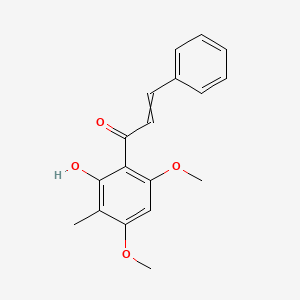

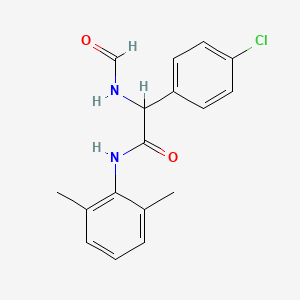
![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
